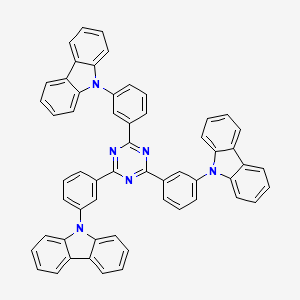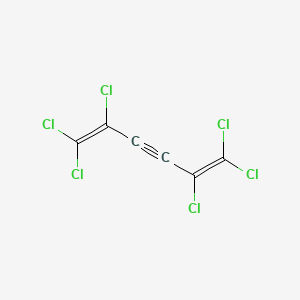
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne: is a chlorinated organic compound with the molecular formula C6Cl6 It is characterized by the presence of multiple chlorine atoms and a unique structure that includes both double and triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne can be synthesized through the chlorination of hexa-1,5-dien-3-yne. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of chlorine gas, are carefully optimized to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or aldehydes, while reduction can produce less chlorinated alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into target molecules.
Biology: The compound’s chlorinated structure makes it a useful tool for studying the effects of chlorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne involves its interaction with molecular targets through its chlorinated structure. The chlorine atoms can participate in various chemical reactions, such as electrophilic addition and substitution, which can alter the properties of the target molecules. The compound’s unique structure allows it to interact with specific pathways and enzymes, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
1,1,2,3,4,4-Hexachlorobutadiene: Another chlorinated compound with a similar structure but different reactivity.
1,1,2,3,4,5-Hexachlorocyclohexane: A chlorinated cyclohexane derivative with distinct chemical properties.
1,1,2,3,4,5-Hexachloropentadiene: A related compound with a different arrangement of chlorine atoms and double bonds.
Uniqueness: 1,1,2,5,6,6-Hexachlorohexa-1,5-dien-3-yne is unique due to its combination of double and triple bonds along with multiple chlorine atoms. This structure imparts specific reactivity and properties that distinguish it from other chlorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its significance in scientific research and industry.
Eigenschaften
CAS-Nummer |
816-36-4 |
|---|---|
Molekularformel |
C6Cl6 |
Molekulargewicht |
284.8 g/mol |
IUPAC-Name |
1,1,2,5,6,6-hexachlorohexa-1,5-dien-3-yne |
InChI |
InChI=1S/C6Cl6/c7-3(5(9)10)1-2-4(8)6(11)12 |
InChI-Schlüssel |
FPLAKXHVFGMRLT-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CC(=C(Cl)Cl)Cl)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



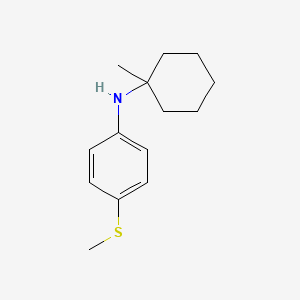

![Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetyl]amino}acetate](/img/structure/B11941980.png)
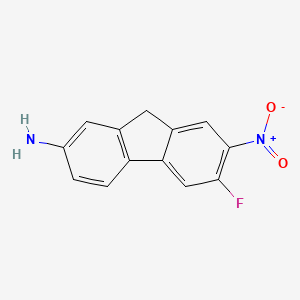





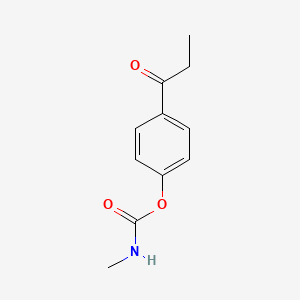
methanone](/img/structure/B11942024.png)

